molecular formula C11H14ClN3O B15126483 1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one

1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one

Katalognummer: B15126483
Molekulargewicht: 239.70 g/mol
InChI-Schlüssel: GWGHREQFZRSXQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring substituted with a chloropyrimidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 6-chloropyrimidine-4-carbaldehyde with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl)ethan-1-ol
  • 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide

Uniqueness

1-(3-((6-Chloropyrimidin-4-yl)methyl)pyrrolidin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H14ClN3O

Molekulargewicht

239.70 g/mol

IUPAC-Name

1-[3-[(6-chloropyrimidin-4-yl)methyl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C11H14ClN3O/c1-8(16)15-3-2-9(6-15)4-10-5-11(12)14-7-13-10/h5,7,9H,2-4,6H2,1H3

InChI-Schlüssel

GWGHREQFZRSXQR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC(C1)CC2=CC(=NC=N2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.